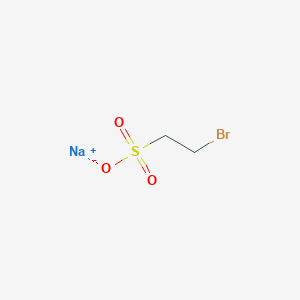
1-Hydroxy-2-naphthoic acid
Vue d'ensemble
Description
1-Hydroxy-2-naphthoic acid (1H2NA) is a naphthoic acid with the carboxy group at position 2 and carrying a hydroxy substituent at the 1-position . It is a xenobiotic metabolite produced by the biodegradation of phenanthrene by microorganisms .
Synthesis Analysis
A four-step sequence for the synthesis of complex 2-hydroxy-1-naphthoic acids has been described. This involves Z-selective olefination of benzaldehyde derivatives with a novel dioxolenone-containing phenyl phosphonate reagent, followed by dioxolenone cleavage with alkaline trifluoroethanol and oxidative cyclization (Mn (OAc) 3) of the resultant trifluoroethyl β-keto esters .
Molecular Structure Analysis
The molecular structure of 1H2NA is C11H8O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
1H2NA is known to couple with diazo compounds in the 4-position and, with excess, in the 4,7-positions . It is also a primary degradation product of phenanthrene .
Physical And Chemical Properties Analysis
1H2NA is a beige to brown-grey powder . It has a molecular weight of 188.17 and a melting point of 200℃ . It is only sparingly soluble in hot water but readily soluble in alkali and ethanol .
Applications De Recherche Scientifique
Phenanthrene Degradation
1-Hydroxy-2-naphthoic acid is produced by the transformation of phenanthrene by certain strains . This indicates its potential application in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon that is often found as a pollutant in the environment .
Adsorption Studies
1-Hydroxy-2-naphthoic acid has been used in comprehensive adsorption studies . These studies are crucial for understanding how this compound interacts with other substances, which can be useful in various fields, such as environmental science and chemical engineering .
Bifidogenic Growth Stimulator
1-Hydroxy-2-naphthoic acid has been detected in commercial makgeolli products . It is known as a bifidogenic growth stimulator (BGS), which means it can stimulate the growth of Bifidobacterium, a type of beneficial bacteria in the gut . This suggests its potential application in the food and beverage industry, particularly in the production of probiotic foods and drinks .
Cocrystal Formation
1-Hydroxy-2-naphthoic acid can form cocrystals with other compounds, such as caffeine . Cocrystals are a type of crystalline material that consists of two or more different molecules, typically in a stoichiometric ratio . This property can be exploited in various fields, such as pharmaceuticals, where cocrystals are used to improve the physical properties of drugs .
Environmental Remediation
Due to its adsorptive properties, 1-Hydroxy-2-naphthoic acid can be used in the remediation of environments contaminated with hydrocarbon waste . This includes the treatment of wastewaters derived from food, leather and textile industries, and the petrochemical industry .
Chemical Synthesis
1-Hydroxy-2-naphthoic acid can be used as a starting material in the synthesis of various other compounds . Its chemical properties, such as its solubility in alcohol and benzene, make it a versatile compound in chemical reactions .
Mécanisme D'action
Target of Action
The primary target of 1-Hydroxy-2-naphthoic acid is the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on single donors with O2 as the oxidant and incorporation of two atoms of oxygen into the substrate (oxygenases) .
Mode of Action
1-Hydroxy-2-naphthoic acid interacts with its target enzyme, 1-hydroxy-2-naphthoate 1,2-dioxygenase, in a way that allows the incorporation of two atoms of oxygen into the substrate .
Biochemical Pathways
1-Hydroxy-2-naphthoic acid is involved in the biodegradation of phenanthrene by microorganisms . It is a xenobiotic metabolite, meaning it is a foreign substance to the organism that is produced by metabolism . The compound is part of the biochemical pathway that transforms phenanthrene, a polycyclic aromatic hydrocarbon, into simpler compounds that the organism can use or excrete .
Pharmacokinetics
It is known that the compound is extensively metabolized by hydroxylation, with the major metabolite being α-hydroxysalmeterol . The cytochrome P450 (CYP) isoform 3A4 is responsible for this aliphatic oxidation .
Result of Action
The result of the action of 1-Hydroxy-2-naphthoic acid is the transformation of phenanthrene into simpler compounds . This is achieved through the action of the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase, which incorporates two atoms of oxygen into the substrate .
Action Environment
The action of 1-Hydroxy-2-naphthoic acid can be influenced by environmental factors. For example, the compound’s solubility in various solvents can affect its bioavailability . It is soluble in ethanol, benzene, diethyl ether, and alkaline solutions, but it is almost insoluble in water and slightly soluble in hot water . Therefore, the compound’s action, efficacy, and stability can be affected by the solvent environment in which it is present .
Safety and Hazards
1H2NA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
1H2NA has been used to construct photo-activated room-temperature phosphorescence materials, which exhibit rapid and reversible photoactivated phosphorescence, as well as photo-stimulated dynamic change of luminescence color . This opens up new possibilities as the photo-responsive luminescent material for further mechanistic understanding and future application .
Propriétés
IUPAC Name |
1-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJCQDRGABAVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058937 | |
| Record name | 1-Hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Hydroxy-2-naphthoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Hydroxy-2-naphthoic acid | |
CAS RN |
86-48-6 | |
| Record name | 1-Hydroxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-naphthoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-2-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LZ3R07L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1H2NA?
A1: The molecular formula of 1H2NA is C11H8O3, and its molecular weight is 188.18 g/mol.
Q2: How can we characterize 1H2NA spectroscopically?
A2: Several spectroscopic techniques can be employed to characterize 1H2NA:
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , ]
- Fluorescence Spectroscopy: Can detect the presence of fluorescent species and provide insights into excited-state processes, including potential interactions with other molecules. [, , ]
- Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of individual atoms within the molecule. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, allowing for identification and structural elucidation of the molecule and its fragments. [, , , ]
Q3: Are there different solid forms of 1H2NA?
A3: Yes, 1H2NA can exist in different solid forms, including polymorphs and solvates. A new polymorph of 1H2NA, which is more stable than previously reported forms, has been discovered during co-crystallization experiments. [] 1H2NA also readily forms solvates with solvents like 1,4-dioxane and dimethyl sulfoxide. []
Q4: How is 1H2NA utilized in pharmaceutical applications?
A4: 1H2NA is recognized as a salt-forming acid in pharmaceutical co-crystal preparation, aiming to improve the physicochemical properties of active pharmaceutical ingredients (APIs). [] For instance, novel meloxicam cocrystals, including one cocrystal of a salt, have been synthesized with 1H2NA and other pharmaceutically acceptable carboxylic acids. []
Q5: Does 1H2NA exhibit any notable supramolecular assembly behavior?
A5: Yes, 1H2NA demonstrates the ability to form inclusion complexes with β-cyclodextrin (β-CD). This complexation enhances the fluorescence intensity of 1H2NA. [] Furthermore, 1H2NA participates in various supramolecular synthons, such as the robust acid···pyridine heterosynthon, crucial for building hydrogen-bond networks in cocrystals. []
Q6: How does 1H2NA interact with metal ions?
A6: 1H2NA can form complexes with various metal ions. Spectrophotometric studies have investigated the formation of 1:1 complexes between iron(III) and 1H2NA, demonstrating its chelating ability. [] Furthermore, two titanocene complexes have been synthesized and characterized, incorporating 1H2NA as a ligand. []
Q7: What is the environmental relevance of 1H2NA?
A7: 1H2NA is a key intermediate in the microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene. [, , , , , , , , , , , , , , , ] Understanding its formation and fate is crucial for assessing the natural attenuation of PAH contamination.
Q8: How do microorganisms degrade 1H2NA?
A8: Microorganisms employ various enzymes to further degrade 1H2NA:
- 1-Hydroxy-2-naphthoic acid dioxygenase (1-HNDO): Catalyzes the ring cleavage of 1H2NA, a key step in the phthalate pathway. [, , ]
- Salicylate pathway enzymes: In some pathways, 1H2NA is further metabolized through the salicylate pathway, involving enzymes like salicylate hydroxylase. [, ]
Q9: Does the presence of other PAHs influence 1H2NA degradation?
A9: Yes, the presence of other PAHs can influence the biodegradation of 1H2NA. For example, naphthalene has been shown to enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6, leading to an increased accumulation of 1H2NA. This occurs due to the up-regulation of degradation enzymes involved in both naphthalene and phenanthrene catabolism. []
Q10: Are there any concerns regarding the accumulation of 1H2NA during bioremediation?
A10: Yes, accumulation of 1H2NA during bioremediation of PAH-contaminated sites can be a concern. This accumulation can inhibit the growth of PAH-degrading bacteria, potentially hindering the bioremediation process. [, ] Strategies to mitigate this accumulation, such as the use of nano bamboo charcoal, are being investigated. []
Q11: How is computational chemistry used to study 1H2NA?
A11: Computational chemistry techniques, such as DFT calculations, are used to study the structure, properties, and reactivity of 1H2NA:* Geometry optimization: Determines the most stable conformation of the molecule. []* Electronic structure calculations: Provides information about the distribution of electrons in the molecule, which can be used to understand its reactivity and spectroscopic properties. []* Molecular docking: Simulates the interaction of 1H2NA with other molecules, such as enzymes or receptors. []
Q12: What analytical methods are used to quantify 1H2NA?
A12: Various analytical methods are used for the detection and quantification of 1H2NA in different matrices:
- High-Performance Liquid Chromatography (HPLC): Allows separation and quantification of 1H2NA from complex mixtures. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of 1H2NA. [, ]
- Spectrophotometry: Utilizes the characteristic UV-Vis absorption properties of 1H2NA for its quantification. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)







